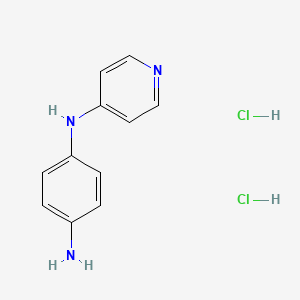

N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride" is a derivative of benzene-1,4-diamine, where a pyridin-4-yl group is attached to the nitrogen atom of the benzene-1,4-diamine moiety. This compound is related to various research studies that focus on the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including intermolecular Friedel–Crafts and intramolecular condensation reactions . Additionally, nucleophilic aromatic substitution (SNAr) reactions have been employed to functionalize the pyridine ring, as seen in the synthesis of N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine . The synthesis of these compounds is characterized by spectroscopic methods such as NMR, MS, and X-ray single crystal analyses .

Molecular Structure Analysis

The molecular structures of related compounds, such as the isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines, show effective conformations and orthogonal arrangements of the pyridine residues to the plane through the methylene groups . The crystal structure of N,N-diethyl-N′-[(Z)-phenyl(pyridin-4-yl)methylidene]benzene-1,4-diamine has been reported, crystallizing in the triclinic P-1 space group .

Chemical Reactions Analysis

The chemical behavior of N,N′-bis(pyridin-2-ylmethylene)benzene-1,4-diamine (L) towards metal ions like zinc(II), cadmium(II), and mercury(II) has been studied, leading to the formation of complexes with general formula M(L′)Cl2 after decomposition of the organic molecule . The coordination compounds formed through partial hydrolysis of ligands like N1,N4-bis(pyridin-4-ylmethylene)-benzene-1,4-diamine (bda4bPy) have been structurally characterized .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various spectroscopic methods. For instance, the spectroscopic (FTIR, UV–vis, NMR) and luminescence properties of coordination compounds involving N-((pyridin-4-yl)methylene)benzene-1,4-diamine have been documented . The crystal packing of isomeric diamines is influenced by C–H⋯N, C–H⋯π, and π⋯π interactions, which affect the dimensionality of the resulting structures .

Relevant Case Studies

Case studies involving these compounds include the synthesis and characterization of metal complexes with antibacterial properties , and the study of crystal packing in compounds like N,N′-Bis(4-pyridylmethylene)benzene-1,4-diamine monohydrate, where water molecules bridge the molecules via hydrogen bonds to form linear chains .

Scientific Research Applications

Organic Synthesis and Catalysis

Pyridine and benzene derivatives play critical roles in organic synthesis and catalysis. For instance, heterocyclic N-oxide molecules, including those from pyridine, have shown significant usefulness as versatile synthetic intermediates in organic chemistry. These compounds are essential in metal complexes formation, catalysts design, asymmetric synthesis, and medicinal applications due to their unique electronic properties and structural versatility (Li et al., 2019).

Medicinal Chemistry and Drug Development

Compounds related to N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride have found applications in medicinal chemistry and drug development. The structural motifs of pyridine and benzene are common in pharmaceuticals due to their ability to interact with biological targets. For example, synthetic protocols involving pyridazine and pyridazone analogues indicate the potential for developing new drugs with cardiovascular benefits (Jakhmola et al., 2016).

Material Sciences and Nanotechnology

In the field of material sciences, benzene derivatives such as benzene-1,3,5-tricarboxamide (BTA) have been highlighted for their ordering capabilities in supramolecular chemistry. These compounds are fundamental in applications ranging from nanotechnology to polymer processing and biomedical applications, showcasing the adaptability of benzene derivatives in creating advanced materials with desired properties (Cantekin et al., 2012).

Electrochemical Applications

The chemistry of pyridine and benzene derivatives extends to electrochemical applications as well. For instance, metal-nitrogen-carbon catalysts, involving pyridinic structures, have been explored for their effectiveness in the electrochemical reduction of O2, demonstrating the potential of these compounds in fuel cell technologies (Li & Jaouen, 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

4-N-pyridin-4-ylbenzene-1,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3.2ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;;/h1-8H,12H2,(H,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPYJDAHAQQLOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC2=CC=NC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1,3-Benzodioxol-5-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one](/img/structure/B2552570.png)

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2552573.png)

![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2552574.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B2552583.png)

![4-Methoxy-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2552584.png)

![(4Z)-4-[(3,4-Dimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2552588.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2552590.png)